molecular formula C10H10N4O3 B2746481 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid CAS No. 70978-20-0

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid

Cat. No.: B2746481
CAS No.: 70978-20-0
M. Wt: 234.215
InChI Key: GILWHMFYKTWDRN-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid is an organic compound that features a tetrazole ring substituted with a 4-methoxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.

    Introduction of the 4-Methoxybenzyl Group: This step often involves the use of 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol in the presence of a base to form the desired substitution on the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the carboxylic acid group may yield the corresponding alcohol.

Scientific Research Applications

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and carboxylic acid group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2h-tetrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

    2-(4-Methoxybenzyl)-2h-tetrazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid is unique due to the presence of both the 4-methoxybenzyl group and the carboxylic acid group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]tetrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-17-8-4-2-7(3-5-8)6-14-12-9(10(15)16)11-13-14/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILWHMFYKTWDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylate (2.45 g) was dissolved in a minimum quantity of water and acidified to pH 1 by treatment with concentrated hydrochloric acid. The mixture was stirred for 3 hours, and then the solid was filtered off and washed with water to give 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylic acid (1.20 g), m.p. 146°-147° C. (with decomposition).
Name
Potassium 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylate
Quantity
2.45 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt (500 mg, 3.05 mmol) in DMF (5 ml) at room temperature is added 4-methoxybenzyl chloride (747 μl, 5.48 mmol) and TEA (1500 μl, 10.76 mmol). The reaction mixture is stirred at room temperature overnight. The reaction is added water and extracted with EtOAc. The combined organic layer is washed with brine and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue is purified by column chromatography (10% to 30% EtOAc/Heptane). To a solution of the purified residue in EtOH (2 ml) at room temperature is added NaOH (2 ml, 2.000 mmol) and the mixture is stirred at room temperature. After stirring for 1 hour, the mixture is concentrated under reduced pressure to remove EtOH and extracted with EtOAC after being acidified to pH<5. The combined organic layer is washed with brine and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-(4-methoxy-benzyl)-2H-tetrazole-5-carboxylic acid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
747 μL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1500 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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2 mL
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reactant
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2 mL
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Next, to a solution of 2-(4-methoxy-benzyl)-2H-tetrazole-5-carboxylic acid ethyl ester (1.5 g, 5.72 mmol) in ethanol (10 mL) is added 1N NaOH (10 mL, 10 mmol) and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure and the mixture acidified with 1N HCl. The mixture is extracted with EtOAc and the organic phase is washed with brine and dried over MgSO4. The solvent is removed under reduced pressure to give the title compound; HPLC Retention time 0.73 minutes (condition C): MS 233.2 (M−1).
Quantity
1.5 g
Type
reactant
Reaction Step One
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10 mL
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reactant
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10 mL
Type
solvent
Reaction Step One

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